2-Fluoro-3-iodo-6-methylpyridine
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Overview
Description
2-Fluoro-3-iodo-6-methylpyridine, also known as 2-fluoro-6-picoline, is a compound that can be prepared via diazotization of 2-amino-6-methylpyridine in hydrogen fluoride containing 40% pyridine solution . It is a colorless or white to yellow liquid or semi-solid or solid .
Synthesis Analysis
The synthesis of 2-Fluoro-3-iodo-6-methylpyridine involves the diazotization of 2-amino-3-methylpyridine and 40% fluoroboric acid . The Baltz-Schiemann technique is used to convert 2-amino-3-methylpyridine into 2-fluoro-3-methylpyridine .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-iodo-6-methylpyridine is C6H5FIN . The InChI code is 1S/C6H5FIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 . The canonical SMILES is CC1=NC(=C(C=C1)I)F .Chemical Reactions Analysis
Pyridine readily reacts with CsSO4F at room temperature producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) .Physical And Chemical Properties Analysis
The molecular weight of 2-Fluoro-3-iodo-6-methylpyridine is 237.01 g/mol . It has a topological polar surface area of 12.9 Ų . The compound is solid in physical form .Scientific Research Applications
Functionalization and Synthesis
- Efficient Pyridinylmethyl Functionalization : 2-Fluoro-4-methylpyridine has been effectively functionalized through chlorination, hydrolysis, and methanesulfonylation to create novel alkylating agents for drug candidates (Pesti et al., 2000).
Halogen/Halogen Displacement in Heterocycles
- Silyl-Mediated Halogen Exchange : The transformation of 2-chloropyridine into 2-bromopyridine and 2-chloro-6-methylpyridine into 2-bromo-6-methylpyridine using bromotrimethylsilane. This method also allows for conversion to iodo compounds (Schlosser & Cottet, 2002).
Suzuki Coupling Reactions
- Suzuki Coupling for New Compounds : The coupling reaction of 5-fluoro-6-methylpyridin-2-ylboronic acid with other compounds leading to new chemical structures (Manojkumar et al., 2013).
Vibrational Spectroscopic Studies
- Electronic and Reactivity Analysis : A study using Density-functional theory for geometrical optimization and spectroscopic survey of a similar compound, 2-Fluoro-4-iodo-5-methylpyridine, providing insights into its electronic influences and reactivity (Selvakumari et al., 2022).
Halogen-rich Intermediates for Synthesis
- Synthesis of Pentasubstituted Pyridines : The use of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a halogen-rich intermediate for creating complex pyridines, valuable in medicinal chemistry research (Wu et al., 2022).
Metalation of Aryl Iodides
- Directed Ortho-Lithiation of Iodopyridines : A study on metalation of iodopyridines with LDA at low temperature, leading to ortho-migration and stabilization for creating various polysubstituted pyridines (Rocca et al., 1993).
Fluorinated Macromolecular Probes
- Fluoropyridoxal-Polymer Conjugates as pH Indicators : The development of fluorinated macromolecular probes for magnetic resonance spectroscopy and imaging, potentially applicable in studying tissue physiology (Mehta et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-3-iodo-6-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHGMXVAEPEGRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647539 |
Source
|
Record name | 2-Fluoro-3-iodo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-iodo-6-methylpyridine | |
CAS RN |
884494-48-8 |
Source
|
Record name | 2-Fluoro-3-iodo-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884494-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-iodo-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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